Benzenemethanol, a-(nitromethyl)-, sodium salt
Description
Benzenemethanol, α-(nitromethyl)-, sodium salt (systematic name pending CAS registration) is a sodium salt derivative of benzenemethanol (benzyl alcohol) substituted with a nitromethyl (-CH₂NO₂) group at the α-position. The nitro group introduces electron-withdrawing effects, which may influence acidity, stability, and reactivity compared to other benzenemethanol derivatives .
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-nitro-1-phenylethanolate |
InChI |
InChI=1S/C8H8NO3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6H2;/q-1;+1 |
InChI Key |
HYDZECKTWMIZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-(nitromethyl)-, sodium salt typically involves the nitration of benzenemethanol followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Nitration of Benzenemethanol: Benzenemethanol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitromethyl group to the benzene ring.
Neutralization: The resulting nitromethylbenzenemethanol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves:
Continuous Nitration: Using a continuous flow reactor, benzenemethanol is nitrated with a mixture of nitric and sulfuric acids.
Continuous Neutralization: The nitrated product is continuously neutralized with sodium hydroxide in a separate reactor.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-(nitromethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminomethylbenzenemethanol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminomethylbenzenemethanol.
Substitution: Various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, a-(nitromethyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, a-(nitromethyl)-, sodium salt involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Benzenemethanol (Benzyl Alcohol)
- Molecular Formula : C₇H₈O
- CAS No.: 100-51-6
- Properties :
- Comparison: The parent compound lacks the nitromethyl group and sodium counterion. Its higher water solubility (compared to non-polar derivatives) is due to the hydroxyl group, but the sodium salt form of the target compound would likely exhibit even greater solubility. The nitro group in the target compound may increase acidity at the α-position .
Benzenemethanol, α-methyl- (CAS 1517-69-7)
- Molecular Formula : C₈H₁₀O
- CAS No.: 1517-69-7
- Properties :
- Comparison :
The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference would reduce acidity in α-methyl derivatives compared to the nitro-substituted analog. The sodium salt form of the target compound would also exhibit distinct solubility and reactivity in nucleophilic environments .
Benzenemethanethiol, Sodium Salt (CAS 3492-64-6)
- Molecular Formula : C₇H₈S·Na
- CAS No.: 3492-64-6
- Properties :
- Comparison :
Replacing the hydroxyl group with a thiol (-SH) and forming a sodium salt alters chemical behavior. The thiol group is more nucleophilic than hydroxyl, and the sodium salt enhances solubility. The target compound’s nitro group may confer oxidative stability, whereas thiols are prone to oxidation .
Benzenemethanol, α-methylene-, Dihydrogen Phosphate, Disodium Salt (CAS 76625-78-0)
- Molecular Formula : C₈H₇Na₂O₄P
- CAS No.: 76625-78-0
- Properties :
- Phosphate group introduces strong ionic character.
- Applications: Likely used in biochemical or industrial processes requiring water-soluble aromatic alcohols.
- Comparison :
The phosphate group significantly increases polarity and solubility compared to the nitro-substituted target compound. The nitro group in the target compound may participate in redox reactions, whereas the phosphate group is more inert .
Sodium Benzenesulfinate (CAS 873-55-2)
- Molecular Formula : C₆H₅NaO₂S
- CAS No.: 873-55-2
- Properties :
- Comparison: The sulfinate group (-SO₂⁻) is a strong electron-withdrawing group, similar to nitro. The target compound’s sodium salt may share high solubility but differ in reactivity .
Research Implications and Gaps
- Acidity Studies : The nitro group in the target compound likely lowers the pKa of the benzylic hydrogen, enabling deprotonation under milder conditions compared to benzyl alcohol .
- Safety Considerations : Nitro groups can confer explosivity or toxicity; further toxicological data is needed for the target compound .
- Synthetic Utility: Potential as a nitroalkylation reagent in Friedel-Crafts or Michael additions, leveraging its ionic solubility .
Biological Activity
Benzenemethanol, a-(nitromethyl)-, sodium salt, often referred to in scientific literature as a nitro compound, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a nitromethyl group attached to a benzyl alcohol moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Some studies have suggested that nitro compounds can exhibit antimicrobial activity against resistant bacterial strains.
- Antioxidant Activity : The presence of the nitro group has been linked to antioxidant properties, which may help mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective roles in models of neurodegeneration.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways.
- Interaction with Cell Membranes : Its lipophilicity allows it to interact with cellular membranes, potentially altering membrane fluidity and function.
- Radical Scavenging : The nitro group may facilitate the scavenging of free radicals, contributing to its antioxidant capacity.
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuroprotection :
- Antioxidant Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzenemethanol, α-(nitromethyl)-, sodium salt in laboratory settings?
- Methodology : Nitroalkylation of benzyl alcohol derivatives via Michael addition or condensation reactions with nitroalkanes under basic conditions. For sodium salt formation, neutralize the acidic proton (e.g., sulfonic or carboxylic acid group) with sodium hydroxide.
- Key Considerations : Monitor reaction pH to avoid over-nitration. Use anhydrous conditions for nitro-group stability. Purify via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of Benzenemethanol, α-(nitromethyl)-, sodium salt?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (α-nitromethyl) and aromatic protons.
- IR Spectroscopy : Identify nitro ( ~1520 cm⁻¹) and hydroxyl/sodium-bound functional groups.
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Verify sodium content and stoichiometry .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Data : Sodium salts generally exhibit higher aqueous solubility due to ionic dissociation. Test solubility in polar solvents (water, methanol) and non-polar solvents (hexane) to optimize reaction conditions. Reference solubility data for benzyl alcohol derivatives (e.g., 39 g/L in water at 20°C) as a baseline .
Advanced Research Questions
Q. What mechanistic pathways explain the introduction of the nitromethyl group to benzyl alcohol derivatives?
- Analysis : Nitro groups are typically introduced via nitration (HNO₃/H₂SO₄) or nitroaldol (Henry) reactions. For α-substitution, steric and electronic effects influence regioselectivity. Computational studies (DFT) can model transition states to predict reactivity .
- Contradictions : Conflicting reports on nitro-group stability under acidic vs. basic conditions require pH-controlled synthesis .
Q. How do solvent polarity and counterion selection influence the stability of sodium salts of nitro-substituted benzyl alcohols?
- Experimental Design : Compare degradation rates in aprotic (DMF) vs. protic (ethanol) solvents. Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Sodium salts in polar solvents may exhibit higher hygroscopicity, requiring inert storage .
Q. What analytical challenges arise in detecting decomposition products of this compound, and how can they be addressed?
- Solutions : Decomposition via nitro-reduction or hydrolysis can form amines or alcohols. Employ LC-MS/MS with MRM (Multiple Reaction Monitoring) to trace low-abundance byproducts. Use deuterated solvents in NMR to distinguish degradation signals .
Methodological Guidelines
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Synthesis Optimization :
-
Data Interpretation :
-
Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
